2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
CAS No.: 313499-91-1
Cat. No.: VC21473459
Molecular Formula: C18H14ClN3O3S
Molecular Weight: 387.8g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide - 313499-91-1](/images/no_structure.jpg)
Specification
CAS No. | 313499-91-1 |
---|---|
Molecular Formula | C18H14ClN3O3S |
Molecular Weight | 387.8g/mol |
IUPAC Name | 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |
Standard InChI | InChI=1S/C18H14ClN3O3S/c1-10-3-5-13(11(2)7-10)16-9-26-18(20-16)21-17(23)14-8-12(22(24)25)4-6-15(14)19/h3-9H,1-2H3,(H,20,21,23) |
Standard InChI Key | GSVGSHLQEFNXMG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Canonical SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Introduction
Chemical Properties and Structure
Structural Identification
2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide consists of a 1,3-thiazole core with multiple functionalities. The compound features a 2,4-dimethylphenyl group at position 4 of the thiazole ring and a 2-chloro-5-nitrobenzamide moiety linked to the nitrogen at position 2 . This structural arrangement contributes to its distinctive chemical properties and potential biological activity.
Physicochemical Properties
The detailed physicochemical properties of 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide are summarized in Table 1.
Table 1: Physicochemical Properties of 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Property | Value | Reference |
---|---|---|
CAS Registry Number | 362476-34-4 | |
Molecular Formula | C18H14ClN3O3S | |
Molecular Weight | 387.84006 g/mol | |
Appearance | Solid (inferred) | - |
Structural Class | Thiazole derivative |
Molecular Structure Characteristics
The compound possesses several notable structural features that influence its chemical behavior:
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A 1,3-thiazole heterocyclic core, which contributes to its stability and potential for biological interactions
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A 2,4-dimethylphenyl substituent at position 4 of the thiazole ring
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A 2-chloro-5-nitrobenzamide moiety connected via an amide linkage to the thiazole nitrogen
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Multiple functional groups including nitro, chloro, and amide moieties that can participate in hydrogen bonding and other intermolecular interactions
These structural characteristics likely influence the compound's solubility, stability, and potential biological activity profiles.
Synthetic Approaches
Related Compound Synthesis
Similar compounds, such as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, have been documented in chemical databases, suggesting established synthetic pathways that could be adapted for the target compound . The synthesis of related compounds often involves multiple steps with carefully controlled reaction conditions to ensure regioselectivity and yield optimization.
In the context of thiazole-based compounds, the synthesis of N-(5-Chloro-thiazol-2-yl)-4-nitro-benzamide (CAS: 851202-99-8) provides relevant insights, as it shares several structural features with our target compound . This suggests potential synthetic pathways that could be applied or modified for 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide.
Structure-Activity Relationships
Functional Group Contributions
The various functional groups in 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide likely contribute distinctly to its potential biological activity:
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The 1,3-thiazole core: Often associated with antimicrobial and other biological activities in medicinal chemistry
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The 2,4-dimethylphenyl group: May enhance lipophilicity and membrane permeability, potentially affecting bioavailability
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The nitro group: Typically increases electron-withdrawing character and can influence binding to biological targets
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The chloro substituent: Often enhances lipophilicity and can affect metabolism and binding affinity
Comparison with Related Compounds
The structural similarities between 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide and other thiazole derivatives allow for comparative analysis of potential structure-activity relationships.
Table 2: Structural Comparison with Related Compounds
Research Context and Development
Current Research Status
While specific research focusing on 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is limited in the current literature, the compound exists within a broader research context of thiazole-based bioactive molecules. Similar compounds have been investigated for their potential applications in both agricultural and pharmaceutical fields .
Future Research Directions
Based on the structural features and related compound activities, potential future research directions for 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide could include:
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Systematic biological screening against various pathogenic bacteria and fungi
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Structure-activity relationship studies through synthesis of structural analogues with modified substituents
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Investigation of potential enzyme inhibitory properties, particularly against targets relevant to agricultural and pharmaceutical applications
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Computational modeling to predict binding modes with biological targets
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